molecular formula C21H20N4O3 B11026085 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11026085
M. Wt: 376.4 g/mol
InChI Key: GOJOJRPYRWLLQB-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines the structural features of indole and quinazolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and quinazolinone moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield fully or partially reduced indole or quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in cancer cell proliferation, microbial growth, or inflammation . Molecular docking studies suggest that it binds to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combination of indole and quinazolinone moieties, which confer distinct biological activities. This structural combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H20N4O3/c1-28-12-11-24-10-9-15-18(7-4-8-19(15)24)23-20(26)13-25-14-22-17-6-3-2-5-16(17)21(25)27/h2-10,14H,11-13H2,1H3,(H,23,26)

InChI Key

GOJOJRPYRWLLQB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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